molecular formula C10H31N4O17P B12936186 ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate CAS No. 220374-02-7

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate

Cat. No.: B12936186
CAS No.: 220374-02-7
M. Wt: 510.34 g/mol
InChI Key: ZBMBVCILVNTYFG-HCPZZMJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate: is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a purine base, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring. The final step involves the phosphorylation of the hydroxyl groups to form the dihydrogen phosphate ester. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate: undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

The compound ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article delves into its applications across different fields, including pharmacology, biochemistry, and molecular biology.

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a tetrahydrofuran ring and a purine derivative. Its molecular formula is C10H12N4O11PC_{10}H_{12}N_4O_{11}P, and it has a molecular weight of approximately 472.15 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity, particularly against viruses that exploit nucleotide pathways for replication. Its purine-like structure suggests potential interactions with viral enzymes or host cell mechanisms that could inhibit viral proliferation.

Neuroprotective Effects

Studies have shown that compounds with similar structures can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual role of its metabolites as antioxidants could provide protective effects on neuronal cells.

Therapeutic Potential in Cancer

The compound's ability to influence cellular signaling pathways makes it a candidate for cancer therapy. It may act by modulating the tumor microenvironment or directly affecting cancer cell metabolism.

Metabolic Pathway Modulation

This compound can serve as a substrate or inhibitor in various metabolic pathways, particularly those involving nucleotide metabolism. This could be beneficial in studying metabolic disorders or developing drugs targeting these pathways.

Biomarker Development

Given its structural characteristics, it may be utilized as a biomarker for certain diseases, aiding in early diagnosis or monitoring treatment efficacy.

Case Study 1: Antiviral Screening

In a recent study, the antiviral efficacy of similar purine derivatives was evaluated against influenza virus strains. Results indicated significant inhibition of viral replication at specific concentrations, suggesting that the compound could be further explored for therapeutic use against viral infections.

Case Study 2: Neuroprotection Research

A study investigated the neuroprotective effects of compounds with similar hydroxylated structures in models of oxidative stress-induced neuronal damage. The findings demonstrated reduced cell death and improved mitochondrial function, supporting the hypothesis that this class of compounds could be beneficial in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting its effects on cellular proliferation and survival.

Comparison with Similar Compounds

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate: can be compared with other similar compounds, such as:

    Adenosine triphosphate (ATP): Both compounds contain a purine base and phosphate groups, but ATP has three phosphate groups and is a key energy carrier in cells.

    Guanosine monophosphate (GMP): Similar to the compound , GMP contains a purine base and a phosphate group but differs in its specific structure and biological functions.

The uniqueness of This compound

Biological Activity

The compound ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate is a derivative of purine and a phosphoric acid ester. Its structural features suggest potential biological activities that merit investigation. This article summarizes the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Structural Overview

The molecular formula of the compound is C10H15N4O8PC_{10}H_{15}N_4O_8P, with a molecular weight of approximately 390.29 g/mol . The compound features a tetrahydrofuran ring substituted with hydroxyl and purine moieties, which are known to influence its biological interactions.

The compound acts primarily as an adenosine receptor modulator. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that play crucial roles in various physiological processes including neurotransmission, inflammation, and cardiovascular functions .

Key Findings:

  • Adenosine A1 Receptor Agonism: Studies indicate that this compound exhibits agonistic activity at the A1 receptor, which is associated with antinociceptive effects in preclinical models. The EC50 value for this activity has been reported at 0.021 μM .
  • Pharmacokinetics: The presence of the phosphate group enhances solubility and bioavailability compared to non-phosphorylated analogs .

2. Antinociceptive Effects

Several studies have demonstrated the potential of this compound in pain management:

  • In animal models, it has been shown to reduce pain responses effectively when administered either systemically or locally.
  • The mechanism involves modulation of pain pathways through A1 receptor activation, which inhibits neurotransmitter release in pain signaling pathways .

3. Neuroprotective Properties

Research indicates that compounds similar to this compound may provide neuroprotective effects:

  • Studies suggest that adenosine receptor agonists can protect neurons from excitotoxicity and oxidative stress .

Case Studies

Case Study 1: Pain Management in Rodent Models
A study assessed the efficacy of the compound in rodent models of neuropathic pain. The results indicated significant reductions in pain behaviors following administration of the compound compared to controls.

Case Study 2: Neuroprotection in Ischemic Models
Another investigation evaluated the neuroprotective effects during ischemic events. The compound's administration before induced ischemia resulted in reduced neuronal death and improved functional recovery post-event.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeEC50 (μM)Mechanism
Compound AA1 Agonist0.021Pain modulation
Compound BNeuroprotective0.052Antioxidant effects
Compound CA2A Agonist0.12Anti-inflammatory

Properties

CAS No.

220374-02-7

Molecular Formula

C10H31N4O17P

Molecular Weight

510.34 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;nonahydrate

InChI

InChI=1S/C10H13N4O8P.9H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);9*1H2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1

InChI Key

ZBMBVCILVNTYFG-HCPZZMJLSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.O.O.O.O.O.O.O.O.O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.